Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Description

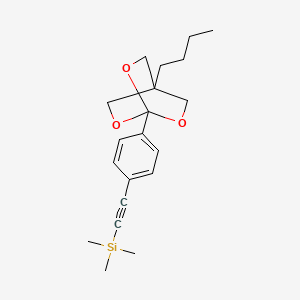

Silane, ((4-(4-butyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl)ethynyl)trimethyl- (CAS 108614-14-8) is a structurally complex organosilicon compound featuring a 2,6,7-trioxabicyclo[2.2.2]octane core substituted with a butyl group, a phenyl ring, and a trimethylsilyl ethynyl moiety. Its molecular formula is C₂₀H₂₈O₃Si, with a molecular weight of 344.52 g/mol . The compound’s bicyclic oxygen-rich framework confers rigidity and stability, while the ethynyltrimethylsilane group enhances hydrophobicity and reactivity in cross-coupling reactions. It is primarily utilized in materials science and organic synthesis, particularly as a building block for functionalized polymers or as a precursor in click chemistry applications .

Properties

IUPAC Name |

2-[4-(4-butyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3Si/c1-5-6-12-19-14-21-20(22-15-19,23-16-19)18-9-7-17(8-10-18)11-13-24(2,3)4/h7-10H,5-6,12,14-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKPDPNGLWGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148632 | |

| Record name | Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108614-14-8 | |

| Record name | Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108614148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Silane compounds, particularly those functionalized with quaternary ammonium groups, have garnered significant attention for their biological activities, especially in antimicrobial applications. This article focuses on the biological activity of the compound Silane, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- , exploring its mechanisms of action, efficacy in various applications, and relevant research findings.

The biological activity of silane compounds often involves their interaction with microbial membranes. The quaternary ammonium silanes (QAS) exhibit potent antibacterial properties through the following mechanisms:

- Membrane Disruption : The lipophilic alkyl chains in QAS penetrate bacterial membranes, leading to cell lysis and death .

- Biofilm Inhibition : QAS can significantly reduce the formation and viability of biofilms, which are clusters of bacteria that adhere to surfaces and are resistant to conventional treatments .

- Cytokine Modulation : Some studies indicate that silane compounds can modulate immune responses by influencing macrophage polarization, promoting tissue repair while reducing inflammation .

Efficacy in Antimicrobial Applications

Research has demonstrated the effectiveness of silane-functionalized compounds in various settings:

- Textile Coatings : Silane-functionalized polyionenes coated on cotton fabrics exhibited over 99.999% bactericidal activity and significant virucidal effects even after numerous washes . This durability makes them suitable for healthcare textiles.

- Dental Applications : In dental settings, QAS has been shown to act as a cavity disinfectant and plaque inhibitor. Studies revealed a substantial reduction in bacterial colony-forming units (CFUs) when treated with QAS solutions .

- Endodontic Treatments : A study involving a novel silane-based irrigant demonstrated its ability to enhance collagen resistance against degradation while controlling macrophage polarization for improved tissue healing .

Case Study 1: Antimicrobial Efficacy in Textiles

A study published in Elsevier highlighted the development of silane-functionalized polyionenes that were applied to cotton fabrics. These fabrics showed:

- Bactericidal Activity : Effective against a wide range of pathogenic microbes.

- Virucidal Activity : Achieved a 7-log reduction in viral load.

- Durability : Maintained antimicrobial efficacy after 50 washes .

Case Study 2: Dental Biofilm Reduction

In a controlled laboratory setting, the application of a silane coupling agent (10-I) resulted in an approximately 80% reduction in oral microorganism adhesion compared to untreated surfaces. This demonstrates the potential for silanes in preventing dental plaque formation .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of silane compounds:

Scientific Research Applications

Materials Science

1.1 Surface Modification

Silane compounds are widely used for surface modification of materials. The ability of silanes to bond with both organic and inorganic substrates makes them ideal for enhancing the properties of surfaces. For instance, ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can be utilized to improve adhesion properties in coatings and adhesives by creating a more hydrophobic surface that resists moisture absorption.

1.2 Composite Materials

In the development of composite materials, silanes act as coupling agents that enhance the mechanical properties of the composites by improving the interfacial bonding between the matrix and the reinforcing fibers. This is particularly relevant in polymer composites where silanes can increase tensile strength and durability.

Nanotechnology

2.1 Nanoparticle Functionalization

Silane compounds are crucial in the functionalization of nanoparticles for various applications, including drug delivery systems and imaging agents in biomedical applications. The trimethylsilyl group in ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- allows for easy attachment to nanoparticles, facilitating targeted delivery mechanisms.

2.2 Synthesis of Hybrid Nanomaterials

The compound can also be employed in synthesizing hybrid nanomaterials that combine organic and inorganic components, enhancing properties such as conductivity and thermal stability. Such materials are essential in electronic applications where high performance is required.

Pharmaceutical Applications

3.1 Drug Delivery Systems

The unique structural features of silane compounds enable their use in drug delivery systems where they can enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- into drug formulations may improve therapeutic efficacy through better absorption profiles.

3.2 Anticancer Agents

Research has indicated that certain silane derivatives possess anticancer properties due to their ability to interact with cellular mechanisms at a molecular level. Investigations into the cytotoxic effects of silane compounds like ((4-(4-butyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- are ongoing to explore their potential as novel therapeutic agents.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2,6,7-trioxabicyclo[2.2.2]octane derivatives modified with aromatic and aliphatic substituents. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Key Differences in Physical and Chemical Properties

- Hydrophobicity : The target compound’s trimethylsilyl ethynyl group imparts greater hydrophobicity compared to nitro- or hydroxyl-substituted analogues (e.g., CID 3065697) .

- Thermal Stability : Butyl and phenyl derivatives exhibit higher thermal stability (~250°C) than cyclobutyl analogues due to reduced ring strain .

- Reactivity: Ethynyltrimethylsilane enables Sonogashira coupling, absent in nitrobenzyl derivatives (e.g., Synth. 9) .

Collision Cross-Section (CCS) Comparisons

Predicted CCS values (Ų) for adducts of CID 3065697 (phenyl analogue) highlight its larger molecular footprint compared to the target compound (data inferred from structural analogs):

| Adduct Type | CID 3065697 (Phenyl) | Target Compound (Butyl, Estimated) |

|---|---|---|

| [M+H]⁺ | 191.4 | ~185–189 |

| [M+Na]⁺ | 204.4 | ~195–200 |

The phenyl group’s bulkiness increases CCS, suggesting differences in mass spectrometry behavior .

Q & A

Q. What are the common synthetic routes for synthesizing ((4-(4-butyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl)ethynyl)trimethylsilane, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via Sonogashira coupling between a halogenated trioxabicyclooctane precursor and a trimethylsilyl-protected acetylene. Key steps include:

- Precursor preparation : Aryl halides (e.g., bromo or iodo derivatives) of the trioxabicyclooctane moiety are synthesized first. For example, 4-bromo derivatives of 2,6,7-trioxabicyclo[2.2.2]octane have been used in similar reactions .

- Coupling conditions : Catalytic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst in anhydrous THF or DMF, under inert atmosphere (N₂/Ar). Reaction temperatures range from 60–80°C, with yields exceeding 85% for analogous structures .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is used to isolate the product.

Q. Critical parameters :

- Moisture sensitivity : The silane group is prone to hydrolysis; rigorously anhydrous conditions are essential.

- Catalyst loading : Pd/Cu ratios (1:2 to 1:4) optimize cross-coupling efficiency .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (LCMS) : The molecular ion peak ([M+H]⁺) for analogous compounds is observed at m/z 282–328, confirming molecular weight .

- Elemental analysis : Used to verify purity (>95% for research-grade samples).

Advanced Research Questions

Q. How does the trioxabicyclooctane moiety influence the electronic properties of the silane group in cross-coupling reactions?

Methodological Answer: The trioxabicyclooctane acts as a rigid electron-withdrawing group , polarizing the ethynyl-silane linkage. This enhances reactivity in cross-coupling by:

- Stabilizing transition states : The bicyclic ether’s electron-deficient nature lowers the energy barrier for Pd-mediated oxidative addition.

- Modifying silane electrophilicity : Computational studies (DFT) on similar structures show reduced electron density at the silicon center, facilitating nucleophilic attack in subsequent functionalization .

Q. Experimental validation :

- Compare reaction rates with/without the trioxabicyclooctane group using kinetic assays (e.g., monitoring Pd intermediate formation via UV-Vis).

Q. What are the challenges in maintaining the stability of the ethynyl-silane linkage under different reaction conditions?

Methodological Answer: The ethynyl-silane bond is susceptible to:

- Hydrolysis : Even trace moisture degrades the silane to silanol. Stability tests (TGA/DSC) show decomposition above 150°C in humid environments.

- Oxidative cleavage : Peroxides or strong oxidizers (e.g., mCPBA) cleave the ethynyl bond.

Q. Mitigation strategies :

- Storage : Under argon at –20°C in desiccated amber vials.

- Inert reaction conditions : Use gloveboxes for moisture-sensitive steps.

- Protecting groups : Temporarily replace the silane with more stable groups (e.g., TMS-protected acetylenes) during harsh reactions .

Q. How can this compound be applied in designing advanced materials (e.g., self-assembled monolayers or MOFs)?

Methodological Answer: The silane group enables surface anchoring , while the rigid trioxabicyclooctane provides structural stability. Applications include:

- Self-assembled monolayers (SAMs) : Immobilize on SiO₂ or Au surfaces via silane-oxygen bonds. AFM and contact angle measurements confirm monolayer formation .

- Metal-organic frameworks (MOFs) : Use the ethynyl group to coordinate with metal nodes (e.g., Cu²⁺ or Zn²⁺). PXRD and BET analysis reveal pore size modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.